molecular formula C23H16F3N3O2 B6488254 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 898428-49-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B6488254
CAS No.: 898428-49-4
M. Wt: 423.4 g/mol
InChI Key: ISIKXBWRYCNZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H16F3N3O2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.11946125 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its distinct molecular structure, which includes a quinazolinone core and a trifluoromethylbenzamide moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC22H18F3N3O
Molecular Weight397.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with quinazolinone structures have demonstrated potential as antitumor agents. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

The precise mechanism of action for this compound is not fully elucidated; however, insights can be drawn from related compounds:

  • Enzyme Interaction : The compound may act as a non-covalent inhibitor of AChE, binding to the active site and preventing substrate access.
  • Cellular Pathways : It may modulate signaling pathways involved in cell survival and apoptosis, potentially through interactions with specific receptors or enzymes.

Case Studies and Research Findings

  • Antitumor Efficacy : A study by Al-Suwaidan et al. (2016) demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines. The derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Research published in MDPI highlighted that certain quinazolinone derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM . These findings suggest potential for development as new antimicrobial agents.
  • Enzyme Inhibition Studies : A comparative study revealed that certain hydrazinecarboxamide derivatives exhibited moderate inhibition of AChE with IC50 values comparable to established drugs like rivastigmine . This positions this compound as a candidate for further investigation in neuropharmacology.

Scientific Research Applications

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationAnthranilic acid, aldehyde/ketone
2Nucleophilic SubstitutionFluorinated aromatic compound
3AcylationAcetic anhydride or acetyl chloride

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide has been shown to inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt cell division at specific phases, reducing proliferation rates.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. This selectivity could lead to fewer side effects compared to non-selective NSAIDs.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. However, further research is necessary to fully elucidate these properties.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionEvidence Source
AnticancerInduces apoptosis, inhibits cell proliferation
Anti-inflammatoryCOX-II inhibition
AntimicrobialPotential activity against bacteria and fungi

Case Studies

  • Anticancer Study : A study published in European Journal of Medicinal Chemistry demonstrated that a similar quinazolinone derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction (Nguyen et al., 2019).
  • Inflammation Model : In vitro experiments showed that compounds with similar structures exhibited selective COX-II inhibition, suggesting a pathway for developing anti-inflammatory agents (Al-Majidi & Al-Khuzaie, 2015).

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-8-3-2-7-19(20)22(31)29(14)18-6-4-5-17(13-18)28-21(30)15-9-11-16(12-10-15)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKXBWRYCNZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.